molecular formula C26H31FN2O3S B3003967 7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892770-71-7

7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B3003967
CAS RN: 892770-71-7
M. Wt: 470.6
InChI Key: YQIDSEHHJHBVRL-UHFFFAOYSA-N
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Description

“7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one” is a chemical compound with the molecular formula C24H27FN2O3S and a molecular weight of 442.55. It is a modified derivative of the fluoroquinolone series .


Synthesis Analysis

The compound has been synthesized from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile as solvent . The total yield was 37% .


Molecular Structure Analysis

The chemical structure of the compound was established on the basis of 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis .


Chemical Reactions Analysis

The compound was found to be the N-substituted regioisomer of besifloxacin . The 1H-NMR spectrum of the compound showed a doublet located at δ 6.20 ppm (J = 9.1 Hz) which was assigned to the one H-11 proton of -NH- .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : Zhengjun Xia et al. (2013) reported the synthesis of a related compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, as a regioisomer of besifloxacin. The synthesis involved reacting certain precursors in acetonitrile and the structure was confirmed using NMR and mass spectrometry data (Xia, Chen, & Yu, 2013).

  • Molecular Structure Analysis : S. Ohba et al. (2012) studied the molecular structure of 4-fluoroisoquinoline-5-sulfonyl derivatives. They examined the steric effects and intramolecular hydrogen bonding in these compounds, contributing to our understanding of the molecular dynamics and interactions of similar fluoroquinolone compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Biological and Pharmacological Screening

  • Antimicrobial Activity : Snehal Patel et al. (2009) synthesized various fluoro-substituted benzothiazoles, including compounds structurally similar to the one . These compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The identity of compounds was confirmed through spectral data, providing insights into their potential biological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Antibacterial Applications : A study by Y. Kuramoto et al. (2003) focused on fluoroquinolones with novel N-1 substituents. Among the synthesized compounds, some exhibited potent antibacterial activities against a range of bacteria. The study's structure-activity relationship analysis contributes to understanding the antibacterial potential of similar compounds (Kuramoto et al., 2003).

Future Directions

The compound exhibits antibacterial activity and is positioned as a prospective drug substance . Quality control procedures have been developed for standardizing the substance according to the recommendations of the European Pharmacopoeia .

properties

IUPAC Name

7-(azepan-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-3-13-29-18-25(33(31,32)20-11-9-19(4-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIDSEHHJHBVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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